

# Benzyl 3-aminopyrrolidine-1-carboxylate

## molecular weight and formula

**Author:** BenchChem Technical Support Team. **Date:** December 2025

### Compound of Interest

Compound Name: *Benzyl 3-aminopyrrolidine-1-carboxylate*

Cat. No.: *B066553*

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## In-Depth Technical Guide: Benzyl 3-aminopyrrolidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties and synthetic methodologies related to **Benzyl 3-aminopyrrolidine-1-carboxylate**, a key building block in contemporary drug discovery and development.

### Core Physicochemical Data

The fundamental molecular attributes of **Benzyl 3-aminopyrrolidine-1-carboxylate** are summarized below. These data are essential for reaction planning, analytical method development, and interpretation of experimental results.

Property	Value
Molecular Formula	C <sub>12</sub> H <sub>16</sub> N <sub>2</sub> O <sub>2</sub>
Molecular Weight	220.27 g/mol

### Experimental Protocols

The synthesis of **Benzyl 3-aminopyrrolidine-1-carboxylate** and its derivatives is a critical process for its application in pharmaceutical research. Below are detailed experimental protocols for its preparation, including the synthesis of its hydrochloride salt, which is a common stable form.

## Synthesis of Benzyl (R)-3-aminopyrrolidine-1-carboxylate

This protocol outlines a multi-step synthesis starting from (S)-3-hydroxypyrrolidine hydrochloride.

### Step 1: Preparation of Benzyl (S)-3-hydroxypyrrolidine-1-carboxylate

- Dissolve 6.18 g of (S)-3-hydroxypyrrolidine hydrochloride in 175 ml of water.
- Adjust the pH of the solution to 10 using a 10% sodium hydroxide solution while cooling to 0-5°C.
- Add 7.1 ml of benzyl chloroformate dropwise over 30 minutes under an argon atmosphere, maintaining the pH between 9.5 and 11.5 with the dropwise addition of 10% sodium hydroxide solution.
- After the addition is complete, stir the suspension at room temperature for 16 hours.
- Extract the product with ethyl acetate.
- Wash the organic phase with water, dry it over Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate the filtrate.
- Purify the crude product using a silica gel column to yield benzyl (R)-3-hydroxypyrrolidine-1-carboxylate as a beige liquid.

### Step 2: Preparation of Benzyl (S)-3-methanesulphonyloxy-pyrrolidine-1-carboxylate

- Prepare a solution of 7.3 g of benzyl (R)-3-hydroxypyrrolidine-1-carboxylate and 5.56 ml of triethylamine in 80 ml of ethyl acetate.
- Cool the solution to 0-5°C under an argon atmosphere.

- Add a solution of 2.97 ml of mesyl chloride in 20 ml of ethyl acetate over 30 minutes.
- Stir the mixture at room temperature for 2 hours and then let it stand for 16 hours.
- Dilute the suspension with 40 ml of water, stir for 10 minutes, and then separate the organic phase.

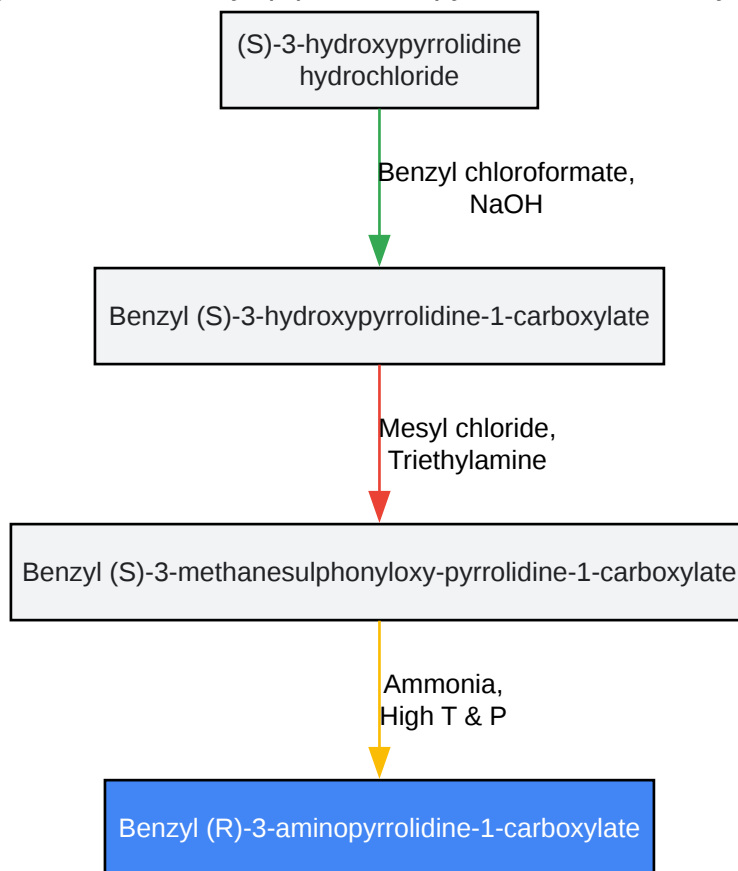
#### Step 3: Preparation of Benzyl (R)-3-aminopyrrolidine-1-carboxylate

- Place 5.0 g of benzyl (S)-3-methanesulphonyloxy-pyrrolidine-1-carboxylate in an autoclave.
- Evacuate the autoclave four times under argon and cool it in an acetone/CO<sub>2</sub> bath.
- Add ammonia to the autoclave and carry out the reaction at  $1.36 \times 10^7$  Pa and a temperature of 150°C.
- Stir the reaction for 40 minutes, then cool the autoclave.
- Take up the residue in methylene chloride, filter the suspension, and concentrate the filtrate to obtain the final product as a pale yellow oil.

## Logical Workflow for Synthesis

The following diagram illustrates the key transformations in the synthesis of Benzyl (R)-3-aminopyrrolidine-1-carboxylate.

## Synthesis of Benzyl (R)-3-aminopyrrolidine-1-carboxylate



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Caption: Synthetic pathway from (S)-3-hydroxypyrrolidine.

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### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)